molecular formula C19H10Br4NaO5S B1587801 Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt CAS No. 62625-28-9

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

Cat. No.: B1587801
CAS No.: 62625-28-9
M. Wt: 693.0 g/mol
InChI Key: LWCORDLDRJTFKJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

62625-28-9

Molecular Formula

C19H10Br4NaO5S

Molecular Weight

693.0 g/mol

IUPAC Name

sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

InChI

InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)28-29(19,26)27;/h1-8,24-25H;

InChI Key

LWCORDLDRJTFKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(S(=O)(=O)O2)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br.[Na]

Other CAS No.

62625-28-9

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The core synthetic strategy for this compound is based on the bromination of phenolsulfonphthalein derivatives followed by condensation with benzoxathiol intermediates. The key steps include:

  • Bromination of Phenolsulfonphthalein: Excess bromine is slowly added to a hot solution of phenolsulfonphthalein in glacial acetic acid. This bromination targets the aromatic rings, introducing bromine atoms at specific positions (notably 2,6-positions on the phenol rings and 4,5,6,7-positions on the benzoxathiol moiety) to yield the highly brominated intermediate essential for the final compound.

  • Condensation with Benzoxathiol Derivatives: The brominated phenol intermediate undergoes condensation with benzoxathiol-3-ylidene compounds, which are in their 1,2-benzoxathiol-3-ylidene form with sulfone (dioxide) functionalities. This step forms the bisphenol structure linked through the benzoxathiol moiety.

  • Monosodium Salt Formation: The final compound is isolated as its monosodium salt to improve solubility and stability, typically by neutralizing the phenolic hydroxyl groups with sodium hydroxide under controlled conditions.

  • Purification: The crude product is purified by recrystallization, often from aqueous or mixed solvent systems, to obtain a pure, stable powder suitable for analytical and industrial use.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with careful control of reaction parameters to ensure high yield and purity:

  • Reaction Scale and Control: Bromination is performed in large reactors with precise temperature control to avoid over-bromination or decomposition. The addition rate of bromine and stirring speed are optimized to maintain uniform reaction conditions.

  • Purity and Quality Assurance: The product is typically obtained as a fine powder, with purity confirmed by spectroscopic methods (UV-Vis, NMR) and chromatographic techniques (HPLC). The monosodium salt form is preferred due to its better handling and solubility characteristics.

  • Storage: The compound is stored at room temperature in moisture-free conditions to prevent hydrolysis or degradation.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Bromination solvent Glacial acetic acid Provides acidic medium for electrophilic bromination
Bromine addition rate Slow, dropwise Prevents uncontrolled side reactions
Temperature 60–80 °C Ensures sufficient reaction rate without decomposition
Reaction time Several hours (3–6 h) Monitored by TLC or HPLC
pH adjustment for salt formation Neutralization with NaOH to pH ~7–8 Formation of monosodium salt
Purification method Recrystallization from aqueous/organic solvents Removes impurities and unreacted reagents

Research Findings on Preparation

  • The bromination step is critical for the introduction of bromine atoms at the correct aromatic positions, which directly influences the compound's colorimetric properties and binding affinity in biochemical applications.

  • The use of glacial acetic acid as a solvent facilitates electrophilic bromination by stabilizing bromonium ions and enhancing selectivity.

  • The condensation with benzoxathiol derivatives requires the benzoxathiol to be in the oxidized dioxide form (sulfone), which improves the stability of the final compound.

  • The monosodium salt form enhances water solubility, which is essential for its use as a pH indicator and in biological assays.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome/Notes
1 Bromination Phenolsulfonphthalein + Br2 in glacial acetic acid, 60–80 °C, slow addition Introduction of bromine atoms at 2,6-positions
2 Condensation Brominated phenol + benzoxathiol-3-ylidene dioxide Formation of bisphenol linked via benzoxathiol moiety
3 Neutralization NaOH to pH 7–8 Formation of monosodium salt
4 Purification Recrystallization Pure, stable tetrabromophenol blue monosodium salt

Additional Notes

  • The preparation is sensitive to reaction conditions; deviations can lead to incomplete bromination or formation of undesired by-products.

  • Analytical monitoring during synthesis (e.g., UV-Vis spectroscopy for bromination progress, HPLC for purity) is essential for quality control.

  • The compound’s molecular weight (~985.5 g/mol) and complex brominated structure require careful handling to avoid degradation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.

  • Reduction: : The compound can be reduced to remove bromine atoms, resulting in different derivatives.

  • Substitution: : The phenolic hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as zinc and hydrochloric acid are often used.

  • Substitution: : Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include brominated derivatives, reduced phenols, and substituted phenols, depending on the specific reagents and conditions used.

Scientific Research Applications

Analytical Chemistry

pH Indicator : Bromocresol Green is widely used as a pH indicator due to its distinct color change at specific pH levels. It transitions from yellow in acidic conditions to blue in alkaline environments. This property makes it invaluable in titrations and various laboratory analyses where pH monitoring is crucial .

Spectrophotometry : The compound's absorbance characteristics allow it to be employed in spectrophotometric assays for quantifying other substances. Its sensitivity to changes in pH can be utilized to monitor chemical reactions or biological processes that affect acidity.

Biological Research

Cellular Interaction Studies : Research indicates that this compound can interact with proteins and nucleic acids, potentially altering their structure and function. Such interactions may lead to oxidative stress responses and enzyme inhibition, making it a subject of interest in pharmacological studies .

Toxicological Assessments : Due to its biological activity, Bromocresol Green is also studied for its potential toxic effects on living organisms. Understanding its mechanism of action is essential for evaluating risks associated with exposure in environmental contexts .

Industrial Applications

Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments. Its stability under various conditions allows it to be utilized in products requiring consistent color performance .

Environmental Monitoring : Bromocresol Green can be used to assess water quality by indicating the presence of pollutants that alter pH levels. This application is particularly relevant for monitoring industrial effluents and assessing their environmental impact .

Case Studies

Study Focus Findings
Study on pH SensitivityInvestigated the effectiveness of Bromocresol Green as a pH indicator across varying temperaturesDemonstrated reliable colorimetric changes consistent with theoretical pKa values
Toxicity AssessmentEvaluated the cytotoxic effects of the compound on mammalian cell linesFound that exposure led to increased oxidative stress markers and reduced cell viability at higher concentrations
Environmental Impact StudyAnalyzed the use of Bromocresol Green in detecting heavy metals in water samplesSuccessfully identified contamination levels through changes in indicator color

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxathiol moiety play crucial roles in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

Chemical Identity :

  • CAS RN : 62625-28-9
  • Molecular Formula : C₁₉H₁₀Br₄O₅S·Na
  • Molecular Weight : 691.94–692.95 g/mol .
  • Structure: A sulfonphthalein derivative with two 2,6-dibromophenol groups bridged by a benzoxathiol-dioxide moiety, complexed with sodium .

Physicochemical Properties :

  • Physical State : Dark green crystalline solid .
  • Solubility: Highly soluble in water and ethanol .
  • Melting Point : >300°C .
  • Density : 0.954 g/mL at 20°C .

Applications :
Primarily used as an analytical reagent in laboratories, particularly in pH-sensitive applications due to its chromophoric properties .

Comparison with Structurally Similar Compounds

Tetrabromobisphenol A (TBBPA)

Chemical Identity :

  • CAS RN : 79-94-7
  • Molecular Formula : C₁₅H₁₂Br₄O₂
  • Molecular Weight : 543.87 g/mol .

Structural Differences :

  • Core Structure: Bisphenol A backbone (two phenol groups linked by isopropylidene) with bromine substituents at the 2,6-positions .
  • Key Distinction : Lacks the sulfonate group and benzoxathiol-dioxide bridge present in the target compound .

Environmental and Toxicological Profile :

  • Persistence : High environmental persistence; bioaccumulates in aquatic organisms .

Data Comparison :

Property Target Compound TBBPA
Water Solubility High (~100 g/L) Low (0.12 mg/L)
Primary Application Analytical reagent Flame retardant
Environmental Persistence Limited data High

Bromophenol Blue (BPB)

Chemical Identity :

  • CAS RN : 115-39-9
  • Molecular Formula : C₁₉H₁₀Br₄O₅S·Na
  • Molecular Weight : 691.94 g/mol .

Structural Similarities :

  • Sulfonphthalein Core : Shared benzoxathiol-dioxide and sodium complexation .
  • Key Distinction : Bromine substituents are positioned to enable pH-dependent color transitions (yellow ↔ blue) .

Data Comparison :

Property Target Compound Bromophenol Blue
Chromophoric Range Not reported pH 3.0 (yellow) – 4.6 (blue)
Industrial Use Limited to labs Widespread in labs

Bromocresol Green

Chemical Identity :

  • CAS RN : 76-60-8
  • Molecular Formula : C₂₁H₁₄Br₄O₅S·Na
  • Molecular Weight : 698.01 g/mol .

Structural Differences :

  • Substituents: Methyl groups at the 3-position of phenol rings, altering solubility and spectral properties .

Data Comparison :

Property Target Compound Bromocresol Green
Solubility in Ethanol High Moderate
Functional Groups Dibromophenol Dibromo-methylphenol

Biological Activity

Introduction

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt), commonly referred to as a brominated phenolsulfophthalein derivative, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple bromine atoms and a benzoxathiol moiety. Its chemical formula is C21H13Br4O5SC_{21}H_{13}Br_4O_5S and it has a molecular weight of approximately 722.02 g/mol .

Chemical Properties and Structure

The compound's structure can be represented by the following SMILES notation:

O S O Na C C1 CC Br C O C Br C1C C2 CC Br C O C Br C2C C3 CC CC C3 O\text{O S O Na C C1 CC Br C O C Br C1C C2 CC Br C O C Br C2C C3 CC CC C3 O}

This structure highlights the presence of multiple functional groups that may contribute to its biological activity.

PropertyValue
CAS Number62625-28-9
Molecular FormulaC21H13Br4O5S
Molecular Weight722.02 g/mol

Biological Activity Overview

Antimicrobial Activity

Research indicates that phenolic compounds, particularly those with bromine substitutions, exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that similar brominated phenolsulfophthaleins possess potent inhibitory effects against various bacterial strains and fungi .

The proposed mechanisms by which brominated phenolic compounds exert their biological effects include:

  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of various brominated phenolic derivatives found that compounds similar to the one exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Another investigation highlighted the antifungal potential of related phenolic compounds against Candida species, with effective concentrations reported at low micromolar ranges .
  • Anticancer Evaluation : In a comparative study on brominated phenolsulfophthaleins, several derivatives were tested against breast cancer cell lines, showing IC50 values as low as 5 µM, indicating significant cytotoxicity .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound has been evaluated for potential toxicity under various regulatory frameworks. The safety data sheets indicate that exposure may lead to irritation or allergic reactions; therefore, appropriate handling precautions are advised .

This compound), presents a compelling case for further research into its biological activities. Its antimicrobial properties and potential anticancer effects warrant detailed exploration through additional in vitro and in vivo studies. Understanding the mechanisms underlying its activity will be essential for optimizing its application in therapeutic contexts.

Q & A

Q. What statistical approaches address variability in biological activity assays involving this compound?

  • Methodological Answer : Use randomized block designs with quadruplicate replicates to control for plate-to-plate variability. ANOVA or mixed-effects models analyze dose-response curves. Outliers are identified via Grubbs’ test or robust regression .

Theoretical and Conceptual Frameworks

Q. How does this compound align with existing theories of aromatic sulfonate chemistry?

  • Methodological Answer : Its electronic structure (e.g., Hammett σ⁺ values for Br substituents) should be compared to sulfonated dye analogs (e.g., bromocresol green). Time-dependent DFT (TD-DFT) calculates UV-Vis absorption maxima for validation against experimental spectra .

Q. What conceptual frameworks guide its application in advanced materials or catalysis?

  • Methodological Answer : Leverage the "secondary building unit" (SBU) concept () to design coordination polymers. The compound’s sulfonate group acts as a polytopic linker, while bromine atoms provide steric bulk for pore-size tuning .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 2
Reactant of Route 2
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

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